(1,3-Dimethoxynaphthalen-2-yl)boronic acid
Description
Properties
IUPAC Name |
(1,3-dimethoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO4/c1-16-10-7-8-5-3-4-6-9(8)12(17-2)11(10)13(14)15/h3-7,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANZICSTGYXOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation Conditions and Reagents
In a protocol adapted from the synthesis of 2,4,6-trimethoxyphenylboronic acid, 1,3-dimethoxynaphthalene is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (–78°C). The lithiated intermediate is then quenched with trimethyl borate (B(OMe)₃), yielding the corresponding boronate ester. Acidic hydrolysis converts the ester to the boronic acid.
Key Parameters
Yield Optimization
For analogous systems, yields of 71% have been reported using this method. Critical factors include:
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Stoichiometric excess of n-BuLi (1.1–1.3 equiv) to ensure complete lithiation.
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Slow addition of B(OMe)₃ to prevent side reactions with residual base.
Miyaura Borylation from Aryl Halides
Miyaura borylation offers an alternative route, particularly if the 2-bromo-1,3-dimethoxynaphthalene precursor is accessible. This palladium-catalyzed method introduces boron via bis(pinacolato)diboron (B₂Pin₂).
Catalyst Systems
A typical procedure involves:
Reaction Conditions
Challenges and Solutions
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Regioselectivity : The methoxy groups direct borylation to the 2-position, but competing reactions may occur. Using sterically hindered ligands (e.g., SPhos) improves selectivity.
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Purification : Column chromatography with ethyl acetate/hexane mixtures isolates the product.
Comparative Analysis of Methods
Cost-Benefit Considerations
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Lithiation : Lower catalyst costs but demands specialized equipment for low-temperature reactions.
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Miyaura : Higher yields (up to 90%) but involves expensive palladium reagents.
Alternative Approaches
Hydroboration of Naphthynes
In situ generation of a naphthyne intermediate via dehydrohalogenation, followed by hydroboration, could theoretically yield the target compound. However, this method’s practicality is limited by the instability of naphthynes.
Chemical Reactions Analysis
Cross-Coupling Reactions
(1,3-Dimethoxynaphthalen-2-yl)boronic acid can participate in various cross-coupling reactions such as:
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Suzuki-Miyaura Coupling : This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
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Heck Reaction : The compound can also react with alkenes in the presence of a palladium catalyst to form substituted alkenes.
Electrophilic Borylation
Recent studies have shown that this compound can be synthesized through visible-light-induced electrophilic borylation of aryl halides. This method utilizes naphthol as a mediator to facilitate the reaction under mild conditions, demonstrating its versatility in synthetic applications .
Photochemical Reactions
Research has indicated that this compound can undergo photochemical transformations when exposed to light, leading to novel products through radical pathways. This feature opens avenues for developing new synthetic methodologies that leverage light as an energy source .
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Biological Activity
Studies have indicated that derivatives of this compound exhibit antimicrobial properties and potential therapeutic applications. The presence of methoxy groups enhances its biological activity by influencing solubility and interaction with biological targets .
The chemical reactions involving this compound highlight its importance in organic synthesis and medicinal chemistry. Its ability to participate in various coupling reactions and photochemical transformations makes it a valuable compound for researchers seeking to develop new materials or pharmaceuticals. Continued exploration of its reactivity will likely yield further insights into its applications and potential innovations in synthetic methodologies.
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References
The information presented is based on diverse sources including recent literature on boronic acids and their applications in organic synthesis . Further research into this compound may reveal additional properties and uses that could benefit various fields within chemistry and materials science.
Scientific Research Applications
Synthesis and Reactivity
This compound is primarily synthesized through palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling. This process allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science.
Key Reactions Involving (1,3-Dimethoxynaphthalen-2-yl)boronic acid:
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Suzuki-Miyaura Coupling :
- Used for synthesizing complex organic molecules.
- Enables the formation of carbon-carbon bonds with high selectivity.
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Palladium-Catalyzed Cross-Coupling :
- Facilitates the creation of various derivatives useful in drug development.
- Enhances the efficiency of synthesizing bioactive compounds.
Medicinal Chemistry
This compound has been employed in the synthesis of biologically active compounds, including potential anticancer agents. Its ability to form stable complexes with various substrates makes it a valuable tool in drug discovery.
Organic Synthesis
This compound serves as a key intermediate in the synthesis of naphthalene derivatives, which are pivotal in the development of organic electronics and photonic devices.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing naphthocarbazoles, which exhibited significant anticancer activity. The palladium-catalyzed reactions facilitated efficient formation and modification of these compounds, showcasing their potential as therapeutic agents .
Case Study 2: Development of Organic Photovoltaics
Research highlighted the incorporation of naphthalene derivatives into organic photovoltaic cells. The boronic acid derivative was critical in achieving high efficiency due to its favorable electronic properties and ability to form stable films .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive compounds | Potential anticancer properties |
| Organic Synthesis | Formation of complex organic molecules | High selectivity and efficiency |
| Material Science | Development of organic electronic devices | Enhanced electronic properties |
Mechanism of Action
The mechanism of action of (1,3-Dimethoxynaphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the formation of boronate esters and other boron-containing compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Electronic Properties
A. Substituent Effects on Reactivity and pKa
- Methoxy vs. Hydroxy Groups: 6-Hydroxynaphthalen-2-yl boronic acid () has a hydroxyl group instead of methoxy, which lowers its pKa compared to methoxy-substituted analogs. Hydroxyl groups are more electron-withdrawing, enhancing boronic acid acidity. For example, 3AcAmBA (a methoxy-substituted boronic acid) has a pKa of ~8.53, while structurally similar BA–HA has a pKa of 9.68 . Phenanthren-9-yl boronic acid () lacks oxygen-containing substituents, resulting in higher lipophilicity and lower solubility, which may limit its applicability in aqueous systems.
B. Steric and Electronic Effects in Cross-Coupling Reactions
- However, methoxy groups are electron-donating, which may enhance the stability of the boronate intermediate .
Physicochemical Properties
Table 1: Key Properties of Selected Boronic Acids
Solubility and Precipitation Issues :
- Compounds like pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid () precipitate in culture media, rendering them unreliable for in vitro assays. The dual methoxy groups in this compound may improve solubility compared to purely hydrophobic analogs but require empirical validation.
A. Antiproliferative Effects
- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibit potent cytotoxicity in triple-negative breast cancer (4T1) cells, with IC50 values of 0.1969 µM and 0.2251 µM, respectively . Their activity is attributed to interactions with serine proteases or transcription factors.
B. Diagnostic and Materials Applications
- Phenylboronic acid is used in disk potentiation tests for detecting antibiotic resistance due to its superior diagnostic accuracy .
- Methoxy-substituted boronic acids like 3AcAmBA are employed in glucose-sensing materials, but their higher pKa limits efficiency at physiological pH .
Key Research Findings and Limitations
- This underscores the need for empirical testing of this compound.
- pKa-Binding Affinity Relationship : Lower pKa values correlate with stronger diol-binding at physiological pH. The methoxy groups in this compound may necessitate structural optimization for applications requiring pH-sensitive binding .
Biological Activity
(1,3-Dimethoxynaphthalen-2-yl)boronic acid is a significant organoboron compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with two methoxy groups at positions 1 and 3, and a boronic acid group at position 2. This unique structure enhances its solubility and reactivity, making it a valuable compound in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Enzyme Inhibition
Boronic acids, including this compound, are known to interact with diols and serve as enzyme inhibitors. They can modulate various biological pathways by affecting enzyme activity. Specific studies have shown that boronic acids can inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .
Anticancer Activity
Research indicates that this compound can exhibit cytotoxic effects on cancer cells while sparing healthy cells. For instance, boronic compounds have been tested against prostate cancer cells, demonstrating significant reductions in cell viability at certain concentrations . The selectivity of these compounds for cancerous cells over healthy ones is crucial for their potential therapeutic use.
Study on Antimicrobial Properties
A study explored the antimicrobial activity of various boronic acids, including this compound. The results indicated that these compounds could inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 to 13 mm in diameter depending on the specific compound and concentration used .
Toxicity Assessments
In another investigation focusing on the effects of boronic acids on cyanobacteria, it was found that these compounds exhibited dose-dependent toxicity. The study highlighted how structural variations among boronic acids influenced their toxicity levels towards cyanobacterial growth and photosynthetic pigment formation .
Data Table: Biological Activities of this compound
Q & A
Q. What are the key considerations for optimizing the synthesis of (1,3-dimethoxynaphthalen-2-yl)boronic acid to minimize boroxine formation?
Boronic acids are prone to dehydration, forming boroxine rings (trimers) during synthesis or purification. To suppress this:
- Use polar aprotic solvents (e.g., THF, DMF) to stabilize monomeric boronic acids .
- Introduce protecting groups (e.g., pinacol esters) to block trimerization. These esters can later be hydrolyzed under mild acidic conditions .
- Optimize reaction stoichiometry and temperature (e.g., low-temperature lithiation for regioselective borylation) to reduce side reactions .
Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) is critical for:
- Confirming boron coordination geometry (trigonal planar vs. tetrahedral) and hydrogen-bonding networks .
- Identifying polymorphs (e.g., differences in dihedral angles between methoxy groups and the naphthalene core) .
- Validating regioselectivity in Suzuki-Miyaura coupling precursors by analyzing bond lengths (e.g., C–B vs. C–O distances) .
Q. What methods are effective for studying the binding affinity of this compound with diols or biomolecules?
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) .
- Fluorescence quenching assays using reporter dyes (e.g., Alizarin Red S) measure equilibrium constants (Kd) for diol interactions .
- NMR titration (e.g., monitoring <sup>11</sup>B or <sup>1</sup>H shifts) identifies binding-induced conformational changes .
Advanced Research Questions
Q. How can computational modeling guide the rational design of this compound derivatives for proteasome inhibition?
- Docking simulations (e.g., AutoDock Vina) predict binding modes to proteasome active sites, leveraging the boronic acid’s ability to form reversible covalent bonds with catalytic threonine residues .
- Molecular dynamics (MD) assess stability of boron–enzyme complexes under physiological conditions .
- QSAR models prioritize substituents (e.g., methoxy vs. ethoxy) based on electronic effects (Hammett σ values) and steric parameters .
Q. What strategies mitigate challenges in MALDI-MS analysis of peptide conjugates containing this compound?
- On-plate derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to esterify boronic acids in situ, preventing trimerization .
- Protected precursors : Synthesize peptide-boronate esters (e.g., pinacol esters) to stabilize the analyte during ionization .
- High-resolution MS/MS : Employ collision-induced dissociation (CID) to sequence branched peptides without ambiguity from dehydration artifacts .
Q. How do photoresponsive azobenzene-boronic acid hybrids enhance dynamic control of diol binding in hydrogels?
- Photoisomerization : Irradiation with visible light (e.g., 450 nm) switches azobenzene from trans (weak binder) to cis (strong binder), modulating hydrogel crosslinking density .
- Red-light activation : 2,6-Dimethoxy-substituted azobenzenes enable reversible binding with fructose or heparin, tuning material stiffness .
- Competition assays : Compare binding constants (Ka) of cis vs. trans isomers using ITC or fluorescence displacement .
Q. What analytical techniques detect trace impurities of this compound in drug candidates like proteasome inhibitors?
- LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phases to separate boronic acids from APIs. Monitor transitions like m/z 231 → 155 (quantifier) .
- Boronate-specific derivatization : React impurities with dansyl hydrazine for fluorometric detection (LOD < 0.1 ppm) .
- ICP-MS : Quantify boron content (after microwave digestion) to validate purity .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the thermal stability of aromatic boronic acids?
Discrepancies arise from:
- Sample history : Commercial boronic acids may contain variable boroxine content, altering decomposition profiles .
- Atmosphere : Thermogravimetric analysis (TGA) under nitrogen vs. air shows 100–200°C differences in stability (e.g., pyrene-1-boronic acid stable to 600°C in N2) .
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance stability by reducing Lewis acidity .
Methodological Guidelines
- Synthetic protocols : Prioritize Miyaura borylation for regioselectivity; validate intermediates via <sup>11</sup>B NMR .
- Binding studies : Use ITC for low-Kd interactions (<1 μM); switch to fluorescence for weaker binding .
- Material design : Incorporate PEG spacers in hydrogels to reduce steric hindrance for diol binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
